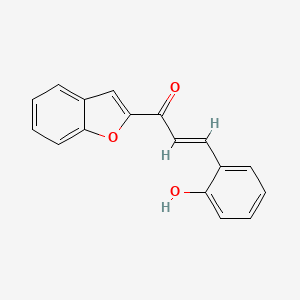
1-(Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one is a chemical compound that belongs to the class of organic compounds known as benzofurans. These compounds feature a benzene ring fused to a furan ring, a five-membered oxygen-containing ring. This specific compound is of interest due to its structural complexity and potential for diverse chemical reactivity and applications in materials science and possibly in pharmacology, although drug uses and dosages are excluded from this discussion.
Synthesis Analysis
The synthesis of related benzofuran derivatives involves multi-step reactions, starting from o-alkyl derivatives of salicyaldehyde to form 2-acetyl benzofuran compounds via treatments such as the use of potassium tert-butoxide and molecular sieves, followed by various condensation reactions including Claisen–Schmidt condensation and reactions with hydrazine hydrate and benzoyl chlorides for functionalization (Rangaswamy et al., 2017). Another method involves oxidative cyclization of 1-(2-hydroxyphenyl)alkan-1-ones using copper bromide or copper chloride to directly synthesize benzofuran-2(3H)-ones and benzofuran-3(2H)-ones (Miyake et al., 2007).
Molecular Structure Analysis
The molecular structure of benzofuran derivatives can be analyzed through various spectroscopic methods, including IR, 1H NMR, 13C NMR, and mass spectrometry. These techniques help confirm the structural integrity and functional groups present in the synthesized compounds, providing insights into their chemical nature and potential reactivity (Choi et al., 2007).
Chemical Reactions and Properties
Benzofuran derivatives exhibit a range of chemical reactions, primarily due to their reactive sites, such as the furan oxygen and the substituent groups attached to the benzofuran core. These compounds participate in reactions including electrophilic aromatic substitution, nucleophilic addition, and cycloaddition. Their chemical properties are influenced by the nature of substituents, which can alter their electronic and steric properties, thereby affecting their reactivity and interaction with different chemical agents (Abdel-Wahab et al., 2023).
Physical Properties Analysis
The physical properties of benzofuran derivatives such as solubility, melting point, and boiling point are crucial for their application in material science and organic synthesis. These properties are determined by the molecular structure, particularly the presence and position of functional groups, which influence intermolecular interactions and, consequently, the compound's phase behavior and solubility in various solvents (Coskun et al., 2022).
Chemical Properties Analysis
Chemical properties, including reactivity towards acids, bases, oxidizing agents, and reducing agents, are integral to understanding the chemical behavior of benzofuran derivatives. These properties are explored through experimental studies involving synthetic transformations and reactivity tests, providing insights into the potential applications and handling of these compounds (Hu et al., 2018).
Scientific Research Applications
Antimicrobial Activity
Substituted (E)-phenyl{3-(2-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]vinyl)benzofuran-2-yl}methanones derived from 1-(2-hydroxyphenyl)-3-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-en-1-ones have been synthesized and evaluated for their antimicrobial properties. These compounds, prepared under both conventional and microwave irradiation conditions, have shown promising antibacterial and antifungal activities, suggesting the compound's potential in contributing to new antimicrobial agents (Ashok, Ziauddin, Lakshmi, & Sarasija, 2017).
properties
IUPAC Name |
(E)-1-(1-benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O3/c18-14-7-3-1-5-12(14)9-10-15(19)17-11-13-6-2-4-8-16(13)20-17/h1-11,18H/b10-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGGMFLARURDBZ-MDZDMXLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)C=CC3=CC=CC=C3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)/C=C/C3=CC=CC=C3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzofuran-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

